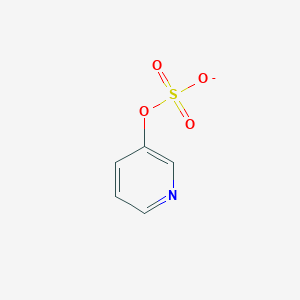

Pyridin-3-yl sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-hydroxypyridine sulfate(1-) is an organosulfate oxoanion that is the conjugate base of 3-hydroxypyridine sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a 3-hydroxypyridine sulfate.

Analyse Chemischer Reaktionen

Sulfate-Related Reactions in Pyridine Derivatives

While "Pyridin-3-yl sulfate" itself is absent from the literature, several studies discuss sulfate groups in proximity to pyridine frameworks or sulfonic acid derivatives:

-

Sultone alkylation reactions (e.g., 1,3-propanesultone) with pyridine carboxamides demonstrate regioselectivity dependent on substituent position (meta > para > ortho). For instance, meta-pyridine carboxamides yield sulfobetaines with up to 89% efficiency via nucleophilic ring-opening mechanisms .

-

Sulfonic acid-functionalized catalysts , such as triazine diphosphonium hydrogen sulfate ionic liquids, facilitate multicomponent pyridine-pyrimidine syntheses with yields exceeding 80% .

Synthetic Methods for Sulfated Heterocycles

Relevant methodologies from analogous systems include:

Friedel–Crafts Acylation

-

FeBr₃-catalyzed coupling of 2-arylimidazo[1,2-a]pyridines with aldehydes generates 3-aroylimidazo[1,2-a]pyridines. Here, sulfate intermediates are not observed, but oxidative coupling mechanisms involve Fe³⁺/Br⁻ redox cycles .

Domino A³-Coupling

-

CuSO₄/ascorbate systems in aqueous micellar media synthesize imidazo[1,2-a]pyridines via alkyne-aldehyde-amine coupling. Sulfate anions (from CuSO₄) act as counterions but do not participate directly in bond-forming steps .

Nucleophilic Substitution

-

Sultone reactions with pyridine carboxamides proceed through transition states stabilized by intramolecular hydrogen bonding (amide NH to sultone oxygen), achieving yields up to 65% .

Potential Reactivity of this compound

Hypothetically, sulfated pyridines may undergo:

-

Hydrolysis : Acidic or basic conditions could cleave the sulfate ester bond, yielding pyridin-3-ol and sulfuric acid.

-

Nucleophilic Displacement : Substitution at the sulfate group with amines or thiols might form pyridin-3-yl amides or sulfides.

-

Coordination Chemistry : The sulfate group could act as a ligand for metal ions, though this is speculative without experimental data.

Gaps in Literature

No peer-reviewed studies explicitly address "this compound." Key limitations include:

-

Synthetic Routes : No methods for synthesizing this compound are documented.

-

Stability : Stability under ambient or reactive conditions is unknown.

-

Applications : Biological or catalytic roles remain unexplored.

Recommendations for Further Research

To investigate "this compound":

-

Synthesis : Explore sulfation of pyridin-3-ol using sulfur trioxide complexes or chlorosulfonic acid.

-

Characterization : Employ NMR (¹H, ¹³C, ³¹P) and X-ray crystallography to confirm structure.

-

Reactivity Screening : Test hydrolysis, nucleophilic substitution, and metal coordination.

Eigenschaften

Molekularformel |

C5H4NO4S- |

|---|---|

Molekulargewicht |

174.16 g/mol |

IUPAC-Name |

pyridin-3-yl sulfate |

InChI |

InChI=1S/C5H5NO4S/c7-11(8,9)10-5-2-1-3-6-4-5/h1-4H,(H,7,8,9)/p-1 |

InChI-Schlüssel |

BDERIBJTVYFANV-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=CN=C1)OS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.